tetracyclo[5.3.1.02,6.04,9]undecane
Description
Historical Perspectives on Complex Cage Hydrocarbon Synthesis
The pursuit of synthesizing intricate, cage-like hydrocarbon molecules has been a significant endeavor in organic chemistry. This field has been driven by the desire to create and study molecules with novel three-dimensional structures and to understand the limits of chemical bonding. The synthesis of adamantane (B196018) in the mid-20th century marked a pivotal moment, opening the door to the creation of a wide array of polycyclic systems.
The journey to synthesize complex molecules like tetracyclo[5.3.1.02,6.04,9]undecane is built upon a foundation of key discoveries. For instance, the synthesis of iceane (B13952405) (tetracyclo[5.3.1.12,6.04,9]dodecane), a highly symmetrical cage hydrocarbon, was a notable achievement that spurred further research into related structures. researchgate.net The development of synthetic strategies, such as intramolecular cyclization and rearrangement reactions, has been crucial in constructing these complex architectures. oup.com Early work often involved multi-step sequences and the isolation of key intermediates to achieve the desired tetracyclic framework. researchgate.net
Academic Significance of the this compound Scaffold
The academic significance of this compound, also known as noriceane, lies in its unique molecular structure and its role as a building block for more complex molecules. researchgate.netoup.com It represents one of the 2486 possible tetracyclic ring systems with the empirical formula C₁₁H₁₆. oup.com The study of such molecules provides valuable insights into the stereochemical and electronic properties of strained ring systems.
Research into noriceane and its derivatives has contributed to a deeper understanding of reaction mechanisms, particularly those involving carbocation intermediates and skeletal rearrangements. oup.com For example, the oxymetallation of 3,5-dehydronoriceane has been shown to yield 3-mono- and 3,5-difunctionalized noriceanes, providing evidence for the intervention of a 1,3-bridged metal ion in the reaction. oup.com The synthesis and subsequent reactions of noriceane and related compounds serve as a platform for exploring the fundamental principles of organic chemistry.
Topological and Structural Features Relevant to Research in Polycyclic Systems (e.g., nor-analogue of iceane)
This compound is structurally significant as the nor-analogue of iceane. oup.com The term "nor-" indicates the absence of a methylene (B1212753) group (CH₂) compared to its parent compound, iceane. This structural relationship is a key aspect of its identity and a focal point of research.
The molecule's rigid, cage-like structure is composed of fused cyclohexane (B81311) and cyclopentane (B165970) rings, resulting in a high degree of strain. This strain influences its reactivity and physical properties. The synthesis of noriceane has been achieved through the hydrogenation of 3,5-dehydronoriceane. oup.com The precursor, 3,5-dehydronoriceane, is itself synthesized via an intramolecular [2+2] cycloaddition of tricyclo[5.3.1.04,9]undeca-2,5-diene. oup.com
Properties
Molecular Formula |
C11H16 |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
tetracyclo[5.3.1.02,6.04,9]undecane |
InChI |
InChI=1S/C11H16/c1-6-2-9-3-8(1)10-4-7(6)5-11(9)10/h6-11H,1-5H2 |
InChI Key |
YYJFFBNXSKWVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C4C3CC2C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetracyclo 5.3.1.02,6.04,9 Undecane and Its Precursors
Skeletal Rearrangement Strategies in Polycyclic Hydrocarbon Synthesis
Skeletal rearrangements are powerful transformations in organic synthesis that allow for the construction of complex polycyclic systems from more readily available starting materials. These reactions often proceed through carbocationic intermediates or are facilitated by transition metals, leading to the formation of thermodynamically more stable isomers or unique strained ring systems.
Homoadamantane-Derived Rearrangements (e.g., from 2,4-dibromohomoadamantanes)
A notable synthesis of a precursor to tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane involves a novel skeletal rearrangement of 2,4-dibromohomoadamantane. oup.comoup.com Heating a mixture of endo,exo- and endo,endo-2,4-dibromohomoadamantanes in hexamethylphosphoric triamide (HMPT) at 180°C results in a dehydrobromination coupled with a skeletal rearrangement to produce tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene in a high yield of 88%. oup.comoup.com This diene is a crucial intermediate that can be further converted to the tetracyclic system. oup.comoup.com
This rearrangement highlights a key strategy in cage compound synthesis: the transformation of a more common polycyclic framework (homoadamantane) into a less accessible one. The reaction proceeds through a series of steps, likely involving the formation of a carbocation that undergoes a Wagner-Meerwein type rearrangement to afford the tricyclic diene. oup.comoup.com
Table 1: Synthesis of Tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene via Homoadamantane (B8616219) Rearrangement oup.comoup.com
| Starting Material | Reagent and Conditions | Product | Yield |
| endo,exo- and endo,endo-2,4-dibromohomoadamantane | HMPT, 180°C, 3 h | Tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene | 88% |
Metal-Ion Catalyzed Rearrangements in Polycyclic Compounds
Metal ions, particularly Ag(I), are known to catalyze the rearrangement of strained polycyclic σ-bonds. acs.org While a direct metal-catalyzed rearrangement leading to tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane is not explicitly detailed in the provided context, the principle is a well-established strategy in the synthesis of cage compounds. acs.org These rearrangements often proceed through a mechanism involving the coordination of the metal ion to a strained bond, which facilitates its cleavage and subsequent reorganization to a more stable isomer. This methodology has been applied to the synthesis of various complex polycyclic systems, such as homopentaprismane and homohypostrophene. acs.org The efficiency and selectivity of these reactions are highly dependent on the substrate, the metal catalyst, and the reaction conditions.
Photoinduced Cycloaddition Approaches
Photochemistry offers a powerful and often elegant method for the construction of strained ring systems that are difficult to access through thermal reactions. Intramolecular cycloadditions, in particular, are highly effective for creating complex, caged structures.
Intramolecular [2+2] Cycloaddition Pathways (e.g., from tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene)
The tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene, synthesized via the homoadamantane rearrangement, is an ideal precursor for an intramolecular [2+2] photocycloaddition. oup.comoup.com Direct irradiation of this diene in diethyl ether using a medium-pressure mercury lamp leads to an efficient intramolecular cycloaddition to form 3,5-dehydronoriceane (pentacyclo[5.3.1.0²,⁶.0³,⁵.0⁴,⁹]undecane) in 87% yield. oup.comoup.com This strained cage compound contains a bicyclo[2.1.0]pentane moiety within its rigid structure. oup.comoup.com The final step to obtain tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane (noriceane) is the hydrogenation of 3,5-dehydronoriceane over a platinum(IV) oxide catalyst. oup.comoup.com
Table 2: Photocycloaddition and Hydrogenation to Noriceane oup.comoup.com
| Starting Material | Reagent and Conditions | Product | Yield |
| Tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene | hv, diethyl ether | 3,5-Dehydronoriceane | 87% |
| 3,5-Dehydronoriceane | H₂, PtO₂ | Tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane (Noriceane) | High |
Direct Photoexcitation in Cage Hydrocarbon Formation
The direct photoexcitation of molecules to induce bond formation is a fundamental strategy in the synthesis of cage hydrocarbons. oup.com The intramolecular [2+2] cycloaddition of tricyclo[5.3.1.0⁴,⁹]undeca-2,5-diene is a prime example of this approach. oup.comoup.com The efficiency of such reactions depends on factors like the proximity of the reacting double bonds, the electronic properties of the chromophore, and the reaction conditions. Photoexcitation of a self-assembled coordination cage containing inert alkane guests has also been shown to lead to regioselective oxidation of the guest molecule, demonstrating the potential of light-induced reactions within confined spaces to generate functionalized hydrocarbons. acs.org
Oxymetallation and Related Electrophilic Cyclization Methods
Electrophilic additions to unsaturated precursors provide another versatile route to functionalized polycyclic compounds. Oxymetallation reactions, involving the addition of an oxygen nucleophile and a metal salt across a double bond, can lead to the formation of complex structures with high stereoselectivity.
The synthesis of 3-mono- and 3,5-difunctionalized noriceanes can be achieved through the oxymetallation of 3,5-dehydronoriceane. oup.com For instance, oxymercuration of 3,5-dehydronoriceane followed by reduction with sodium borohydride (B1222165) yields endo-3-noriceanol exclusively in 80% yield. oup.com Oxidation of 3,5-dehydronoriceane with thallium(III) acetate (B1210297) or lead(IV) acetate produces a mixture of diacetoxy-substituted noriceanes and a rearranged tetracyclo[5.3.1.0²,⁶.0³,⁹]undecane derivative. oup.com These reactions demonstrate the utility of electrophilic additions in introducing functionality onto the noriceane skeleton.
Table 3: Oxymetallation of 3,5-Dehydronoriceane oup.com
| Reagent | Product(s) | Combined Yield |
| 1. Hg(OAc)₂ 2. NaBH₄ | endo-3-Noriceanol | 80% |
| Tl(OAc)₃ | exo,exo-3,5-diacetoxynoriceane, endo,exo-3,5-diacetoxynoriceane, endo,exo-4,5-diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane | 68% |
| Pb(OAc)₄ | exo,exo-3,5-diacetoxynoriceane, endo,exo-3,5-diacetoxynoriceane, endo,exo-4,5-diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane | 80% |
Synthesis via Mercury(II), Thallium(III), and Lead(IV) Acetates
The synthesis of functionalized tetracyclo[5.3.1.02,6.04,9]undecanes, also known as noriceanes, can be achieved through the oxymetallation of 3,5-dehydronoriceane, which possesses a bicyclo[2.1.0]pentane moiety within its cage structure. oup.comoup.com The use of different metal acetates leads to varying product distributions and stereoselectivities.
Mercury(II) Acetate: The oxymercuration of 3,5-dehydronoriceane followed by reduction with sodium borohydride yields endo-3-noriceanol as the exclusive product in 80% yield. oup.com The reaction proceeds through a trans-1,3-addition, forming an organomercury intermediate, endo-3-acetoxy-exo-5-(chloromercurio)noriceane, which can be isolated. oup.com This intermediate's reduction with sodium borohydride proceeds with retention of configuration. oup.com
Thallium(III) Acetate: Oxidation of 3,5-dehydronoriceane with thallium(III) acetate in glacial acetic acid produces a mixture of three diacetate products in a combined yield of 68%. oup.comoup.com The major products are exo,exo- and endo,exo-3,5-diacetoxynoriceanes, along with endo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane. oup.com The product ratio is approximately 6:61:27, respectively. oup.comoup.com
Lead(IV) Acetate: In contrast, the oxidation with lead(IV) acetate provides the same three diacetate products but in a different ratio (50:25:25) and a higher combined yield of 80%. oup.comoup.com The significant difference in product distribution between thallium(III) and lead(IV) acetate oxidations suggests the intervention of a 1,3-bridged metal ion that plays a crucial role in the oxymetallation of the bicyclo[2.1.0]pentane system. oup.comoup.com
Table 1: Product Distribution in the Oxymetallation of 3,5-Dehydronoriceane
| Metal Acetate | Products | Ratio | Combined Yield (%) |
| Mercury(II) Acetate | endo-3-Noriceanol | Exclusive | 80 |
| Thallium(III) Acetate | exo,exo-3,5-diacetoxynoriceane | 6 | 68 |
| endo,exo-3,5-diacetoxynoriceane | 61 | ||
| endo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane | 27 | ||
| Lead(IV) Acetate | exo,exo-3,5-diacetoxynoriceane | 50 | 80 |
| endo,exo-3,5-diacetoxynoriceane | 25 | ||
| endo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane | 25 |
Stereochemical Control in Oxymetallation Reactions on Bicyclo[2.1.0]pentane Systems
The stereochemistry of the oxymetallation of the bicyclo[2.1.0]pentane system, as seen in 3,5-dehydronoriceane, provides valuable mechanistic insights. oup.com The exclusive formation of the endo-alcohol from the oxymercuration-demercuration reaction points to a specific stereochemical pathway. oup.com
The isolation of the endo-3-acetoxy-exo-5-(chloromercurio)noriceane intermediate confirms that the oxymercuration occurs in a trans fashion. oup.com This result is significant as it provides strong evidence for the intervention of a 1,3-bridged mercurinium ion in the oxymercuration of the bicyclo[2.1.0]pentane system. oup.com The initial attack of the metal ion is proposed to occur from the front-side, leading to the formation of this bridged intermediate. oup.com Subsequent nucleophilic attack by the solvent occurs with complete inversion of configuration. oup.com
The differing product ratios observed with thallium(III) and lead(IV) acetates further underscore the role of the metal in directing the stereochemical outcome of the reaction. oup.comoup.com The formation of rearranged products like endo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane suggests the involvement of carbocationic intermediates that can undergo Wagner-Meerwein rearrangements. oup.com
Catalytic Hydrogenation and Reductive Cleavage Strategies
Stereoselective Hydrogenation of Unsaturated Precursors (e.g., 3,5-dehydronoriceane)
While direct hydrogenation of 3,5-dehydronoriceane to tetracyclo[5.3.1.02,6.04,9]undecane is not extensively detailed in the provided context, the principles of stereoselective hydrogenation of related unsaturated cage compounds are relevant. The rigid framework of these molecules often dictates the direction of hydrogen addition. For instance, in the hydrogenation of other unsaturated polycyclic systems, the catalyst's approach is sterically hindered from one face of the molecule, leading to highly stereoselective hydrogen addition from the less hindered face. Organocatalytic transfer hydrogenation has been successfully used for the syn-selective reduction of enone functional groups in various steroid systems, demonstrating the potential for high diastereoselectivity in complex cyclic molecules. rsc.org
Dissolving Metal Reductions in Cage Hydrocarbon Chemistry (e.g., cyclopropyl (B3062369) ring cleavage)
Dissolving metal reductions, typically using an alkali metal like lithium or sodium in liquid ammonia (B1221849), are a powerful tool for the reductive cleavage of strained rings, including cyclopropyl groups within cage hydrocarbons. numberanalytics.comyoutube.com This method involves the transfer of electrons from the metal to the substrate, forming a radical anion intermediate which can then undergo further reduction. numberanalytics.com
In the context of precursors to this compound, the reduction of tetracyclo[5.3.1.03,5.04,9]undecan-2-one (2,4-dehydro-5-homoadamantanone) with lithium in liquid ammonia results in the cleavage of the C3-C5 bond of the cyclopropyl ring. researchgate.net This selective cleavage yields tricyclo[5.3.1.04,9]undecan-2-one. researchgate.net The regioselectivity of the ring opening is a key feature of this reaction and is influenced by the stability of the resulting radical anion or carbanionic intermediates. psu.edursc.org
Emerging Synthetic Routes for Polycyclic Hydrocarbons (e.g., Palladium-catalyzed annulation, C-H bond arylation)
Modern synthetic methodologies are continuously expanding the toolkit for constructing complex polycyclic hydrocarbons. While not directly applied to this compound in the provided information, these emerging routes hold promise for the synthesis of its derivatives and other intricate cage systems.
Palladium-catalyzed Annulation: Palladium catalysis has emerged as a versatile tool for the construction of polycyclic aromatic hydrocarbons (PAHs). researchgate.netchem960.comrsc.orgrsc.org One notable strategy is the [3+3] annulation, where two smaller aromatic fragments are coupled to form a larger polycyclic system. chem960.comrsc.orgrsc.org This approach has been successfully used to synthesize various perylene (B46583) derivatives. chem960.comrsc.orgrsc.org Another powerful method involves a palladium-catalyzed cascade reaction combining a Suzuki-Miyaura cross-coupling with a C-H arylation to build complex PADIs (polycyclic aromatic dicarboximides). researchgate.net Norbornene-mediated palladium-catalyzed C-H bond activation and annulation of bromo(hetero)aromatics also provides a direct route to structurally diverse PAHs. nih.gov
C-H Bond Arylation: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules. Palladium-catalyzed direct C-H bond arylation of PAHs with arylboroxins has been shown to occur selectively at the K-region of these molecules. acs.org For PAHs lacking a K-region, such as triphenylene (B110318), a highly selective arylation can be achieved using aryliodonium salts with Pd/C as the catalyst. nih.gov These methods offer a controlled way to extend the π-system of PAHs. acs.orgnih.gov Furthermore, the diversification of aliphatic C-H bonds in small molecules has been demonstrated through radical chain transfer, showcasing the potential for functionalizing saturated polycyclic systems. nih.gov
Table 2: Emerging Synthetic Routes for Polycyclic Hydrocarbons
| Method | Catalyst/Reagents | Key Transformation | Application |
| Palladium-catalyzed [3+3] Annulation | [Pd2(dba)3], P(m-tolyl)3, Cs2CO3 | Coupling of dibromoaromatics with PAH boronic esters | Synthesis of PAHs and perylene derivatives chem960.comrsc.orgrsc.org |
| Palladium-catalyzed Annulative π-Extension | Pd(OAc)2, norbornene derivative | C-H bond activation and annulation of bromoaromatics | Construction of diverse PAHs nih.gov |
| Palladium-catalyzed C-H Bond Arylation | Pd(OAc)2, o-chloranil | Direct arylation of PAHs with arylboroxins | Selective functionalization at the K-region acs.org |
| Palladium on Carbon (Pd/C) C-H Arylation | Pd/C, aryliodonium salts | Selective arylation of PAHs | Functionalization of triphenylene and other PAHs nih.gov |
| Iridium-catalyzed Annulation | Iridium catalyst | Annulation of ring-fused benzocyclobutenols with alkynes | Synthesis of multiply substituted PAHs acs.org |
Mechanistic Investigations of Reactions Involving the Tetracyclo 5.3.1.02,6.04,9 Undecane System
Detailed Reaction Mechanisms of Oxymetallation on Strained Ring Systems
The oxidative cleavage of cyclopropane (B1198618) rings using metal salts like those of mercury(II), thallium(III), and lead(IV) is a potent method for functionalizing caged hydrocarbons. oup.com When applied to 3,5-dehydronoriceane, these reactions lead to the formation of 3-mono- and 3,5-difunctionalized noriceanes, which belong to the tetracyclo[5.3.1.02,6.04,9]undecane family. oup.com For instance, oxymercuration of 3,5-dehydronoriceane followed by reduction with sodium borohydride (B1222165) yields endo-3-noriceanol as the exclusive product. oup.com Similarly, oxidations with lead(IV) acetate (B1210297) and thallium(III) acetate produce a mixture of diacetate products. oup.com
The stereochemistry and distribution of products from the oxymetallation of 3,5-dehydronoriceane strongly suggest the intervention of a bridged metal ion intermediate. oup.com Specifically, a 1,3-bridged metal ion is proposed to be a key player in the reaction pathway. oup.com In the reaction with mercury(II) acetate, a stable organomercury intermediate, endo-3-acetoxy-exo-5-(chloromercurio)noriceane, can be isolated, which confirms a trans-1,3-addition across the cyclopropane ring. oup.com The formation of this intermediate provides the first direct evidence for the involvement of a 1,3-bridged metal ion in the oxymetallation of a bicyclo[2.1.0]pentane system. oup.com This bridged species dictates the stereochemical fate of the incoming nucleophile, leading to the observed high selectivity of the functionalization.
Stereoelectronic effects play a crucial role in directing the cleavage of the strained cyclopropane ring within the 3,5-dehydronoriceane system. The rigid cage structure constrains the molecule, allowing for a clear analysis of orbital interactions during the reaction. The electrophilic attack by the metal ion (Hg2+, Tl3+, Pb4+) preferentially occurs on the internal C3-C5 bond of the bicyclo[2.1.0]pentane moiety. oup.com The subsequent nucleophilic attack occurs with a defined stereochemistry due to the bridged intermediate discussed previously. For example, the exclusive formation of endo-3-noriceanol from the oxymercuration-reduction sequence indicates that the hydride reduction of the organomercury intermediate proceeds with retention of configuration. oup.com The product distributions from lead(IV) and thallium(III) acetate oxidations further underscore this control.
The table below summarizes the product distribution from the oxidation of 3,5-dehydronoriceane with thallium(III) and lead(IV) acetates, highlighting the formation of various this compound derivatives. oup.com
| Oxidizing Agent | exo,exo-3,5-diacetoxynoriceane (9) | endo,exo-3,5-diacetoxynoriceane (10) | endo,exo-4,5-diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane (11) | Total Yield |
| Thallium(III) Acetate | 6% | 61% | 27% | 68% |
| Lead(IV) Acetate | 50% | 25% | 25% | 80% |
Stereochemical Pathways in Halogenation Reactions of Strained Polycycles
The halogenation of 3,5-dehydronoriceane provides a clear dichotomy between ionic and radical reaction pathways, each proceeding with distinct stereochemical outcomes to yield different dihalothis compound isomers. oup.com The rigid framework of the molecule prevents conformational ambiguities, making it an excellent model for studying the stereochemistry of halogen addition to the bicyclo[2.1.0]pentane system. oup.com
When halogenation of 3,5-dehydronoriceane is performed in the dark in a solvent like dichloromethane, the reaction proceeds through an ionic mechanism. oup.com The reaction of bromine under these conditions predominantly yields endo,exo-4,5-dibromotetracyclo[5.3.1.02,6.03,9]undecane. oup.com This outcome provides definitive evidence for a "front-side" attack of the electrophilic halogen on the C4-C5 bond of the bicyclo[2.1.0]pentane moiety. oup.com The mechanism is believed to involve the formation of a 1,3-bridged halonium ion intermediate. oup.com Further evidence comes from the reaction with iodine chloride, which exclusively produces endo-4-chloro-exo-5-iodotetracyclo[5.3.1.02,6.03,9]undecane, a product of trans-addition. oup.com
In contrast to the ionic pathway, photohalogenation of 3,5-dehydronoriceane proceeds via a radical mechanism. oup.com This pathway involves a "corner-side" attack by a halogen radical on one of the bridgehead carbons (C3 or C5) of the bicyclo[2.1.0]pentane system. oup.com For example, the photobromination of 3,5-dehydronoriceane in carbon tetrachloride yields a mixture of endo,endo-3,5-dibromonoriceane and endo,exo-3,5-dibromonoriceane. oup.com This demonstrates a completely different regioselectivity and stereoselectivity compared to the ionic reaction, targeting the C3 and C5 positions rather than the C4-C5 bond. oup.com
The table below illustrates the product distribution for the photobromination of 3,5-dehydronoriceane. oup.com
| Reaction | endo,endo-3,5-dibromotetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane (7a) | endo,exo-3,5-dibromotetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane (8a) | Combined Yield |
| Photobromination | 46% | 54% | 72% |
The course of the ionic halogenation of 3,5-dehydronoriceane is sensitive to both the polarity of the solvent and the ionic character of the halogenating agent. oup.com The bromination in nonpolar solvents is suggested to proceed through the 1,3-bridged bromonium ion. oup.com The choice of halogen also plays a critical role. When 3,5-dehydronoriceane is treated with iodine in dichloromethane, the major product is endo,exo-4,5-diiodotetracyclo[5.3.1.02,6.03,9]undecane, consistent with the ionic front-side attack mechanism. However, minor amounts of radical-pathway products (endo,endo- and endo,exo-3,5-diiodonoriceanes) are also formed, indicating a competitive process. oup.com This highlights how the lower ionic character of I2 compared to Br2 or ICl can allow for competing reaction pathways to emerge. oup.com
Intramolecular Rearrangement Mechanisms in Cage Hydrocarbons
The rigid framework of cage hydrocarbons, such as this compound, also known as noriceane, provides a unique platform for studying intramolecular rearrangement reactions. The constrained nature of these systems influences the stability and reactivity of intermediates, leading to specific and often predictable skeletal transformations.
Skeletal Rearrangement Pathways (e.g., Wagner-Meerwein type)
Skeletal rearrangements are fundamental transformations in the chemistry of polycyclic cage compounds. In the this compound system, these rearrangements are often triggered by the formation of carbocationic intermediates, which then seek greater stability through the migration of a carbon-carbon sigma bond, a process characteristic of a Wagner-Meerwein rearrangement.
One notable example involves the oxymetallation of 3,5-dehydronoriceane (pentacyclo[5.3.1.02,6.03,5.04,9]undecane), a precursor to the noriceane skeleton. oup.com When 3,5-dehydronoriceane is treated with thallium(III) acetate or lead(IV) acetate, a mixture of diacetate products is formed. While the primary products are isomers of diacetoxythis compound, a significant portion of the product mixture consists of a rearranged isomer. oup.com
The formation of this rearranged product, a trans-diacetate with a tetracyclo[5.3.1.02,6.03,9]undecane skeleton, is proposed to occur through a Wagner-Meerwein type rearrangement. oup.comoup.com This rearrangement proceeds via a carbocationic intermediate derived from the noriceane framework. oup.com Similarly, the acetolysis of both endo- and exo-3-noricyl tosylates yields rearranged acetate products, further confirming the propensity of this system to undergo such skeletal reorganizations. oup.com The distribution of products from these reactions highlights the competitive nature of nucleophilic attack and skeletal rearrangement.
| Precursor | Reagents | Temperature | Rearranged Product(s) | Yield/Ratio of Rearranged Product |
| 3,5-Dehydronoriceane | Tl(OAc)₃ in glacial AcOH | Room Temperature | trans-4,5-diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane | 27% of product mixture oup.com |
| 3,5-Dehydronoriceane | Pb(OAc)₄ in glacial AcOH | Room Temperature | trans-4,5-diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane | 13% of product mixture oup.com |
| endo-3-Noricyl tosylate | Acetic Acid | Not specified | exo-4-acetoxytetracyclo[5.3.1.0²,⁶,0³,⁹]undecane | 42% of product mixture oup.com |
| exo-3-Noricyl tosylate | Acetic Acid | Not specified | exo-4-acetoxytetracyclo[5.3.1.0²,⁶,0³,⁹]undecane | 47% of product mixture oup.com |
Analysis of Carbocationic Intermediates and their Behavior
The behavior of carbocationic intermediates is central to understanding the rearrangement pathways in the noriceane system. The generation of a positive charge on the cage framework, for instance at the C3 position, creates a high-energy species that can undergo several competing reactions.
In the reactions of 3,5-dehydronoriceane with thallium(III) and lead(IV) acetates, the formation of unrearranged and rearranged products is explained by the involvement of "free" carbocation intermediates. oup.com The initial electrophilic attack on the bicyclo[2.1.0]pentane moiety of 3,5-dehydronoriceane leads to an organometallic intermediate, which then forms a carbocation. This cation can be captured by a solvent molecule (e.g., acetate) to give unrearranged products like exo,exo- and endo,exo-3,5-diacetoxythis compound. oup.com
Alternatively, this carbocationic intermediate can undergo a Wagner-Meerwein rearrangement. oup.com The migration of the C4-C9 bond to the C5 position would relieve ring strain and lead to a more stable secondary carbocation on a different tetracyclic framework (tetracyclo[5.3.1.02,6.03,9]undecane). This rearranged carbocation is then captured by the nucleophile to yield the rearranged diacetate product. oup.com The lack of complete stereoselectivity in these reactions suggests the involvement of these "free" carbocationic species rather than a fully concerted process. oup.com
The acetolysis of 3-noricyl tosylates provides further insight into these intermediates. The formation of identical products from both the endo- and exo-precursors, albeit in different ratios, points to the formation of a common or rapidly equilibrating carbocationic intermediate. oup.com The significant proportion of rearranged products underscores that the rearrangement pathway is a major process for the noricyl cation. oup.com
Photochemical Reaction Mechanisms in Polycyclic Systems (e.g., [2+2] cycloadditions)
Photochemical reactions provide a powerful method for the synthesis and transformation of complex polycyclic systems. For molecules containing suitable chromophores, irradiation with light can induce electronic excitation, leading to reactions not readily accessible under thermal conditions. In the context of the this compound system, photochemical intramolecular [2+2] cycloadditions are particularly relevant for the construction of the cage framework itself. researchgate.net
A key example is the synthesis of 3,5-dehydronoriceane, a direct precursor to noriceane. This is achieved through the direct photoexcitation of tricyclo[5.3.1.04,9]undeca-2,5-diene in diethyl ether. researchgate.net This reaction proceeds via an intramolecular [2+2] cycloaddition between the two double bonds within the tricyclic diene. The absorption of light promotes an electron to an excited state, facilitating the formation of two new sigma bonds and creating the highly strained bicyclo[2.1.0]pentane moiety constrained within the pentacyclic structure of 3,5-dehydronoriceane. researchgate.net This strained molecule can then be readily hydrogenated over a platinum oxide catalyst to yield the parent this compound (noriceane). researchgate.net
While direct photochemical reactions of the saturated this compound are less common due to the absence of absorbing chromophores, photochemical methods are crucial in building its complex and strained architecture. The reverse reaction, a photochemically or thermally induced [2+2] cycloreversion, is also a known process for related cage compounds, demonstrating the reversible nature of these cycloadditions. researchgate.net The main photochemical reaction for many polycyclic aromatic hydrocarbons involves reaction with molecular oxygen, leading to oxygenated and often more water-soluble compounds. nih.govlsu.edu
| Reactant | Reaction Type | Conditions | Product |
| Tricyclo[5.3.1.04,9]undeca-2,5-diene | Intramolecular [2+2] Cycloaddition | Photoexcitation in diethyl ether | 3,5-Dehydronoriceane researchgate.net |
Derivatization and Functionalization Strategies of Tetracyclo 5.3.1.02,6.04,9 Undecane
Regioselective and Stereoselective Functionalization of the Noriceane Scaffold
The controlled introduction of functional groups at specific positions and with defined stereochemistry is a fundamental challenge in the chemistry of caged hydrocarbons like noriceane.
The synthesis of precisely functionalized noriceane derivatives is crucial for building more complex molecular architectures. Research has demonstrated methods for creating both mono- and difunctionalized versions of this tetracyclic system. These initial functionalizations serve as handles for subsequent chemical transformations, allowing for the systematic construction of elaborate noriceane-based molecules. The ability to control the number and position of these functional groups is paramount for tailoring the properties of the final compounds.
The introduction of halogens, such as bromine, and acetates onto the noriceane skeleton has been a subject of synthetic investigation. For instance, the photochemical synthesis of 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione has been reported. scispace.com This di-brominated compound serves as a versatile intermediate for further reactions. The selective placement of these functional groups is guided by the inherent reactivity of the noriceane framework and the reaction conditions employed. These halogenated and acetylated derivatives are valuable precursors for a wide range of subsequent functional group interconversions and carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions on Cage Enones
Cage enones derived from the tetracyclo[5.3.1.02,6.04,9]undecane skeleton are pivotal intermediates for creating new carbon-carbon bonds, expanding the structural diversity of this class of compounds.
The Friedel-Crafts alkylation of polycyclic caged enones represents a significant method for introducing aromatic and heteroaromatic moieties. researchgate.net Utilizing catalysts like Montmorillonite K-10 clay, researchers have successfully performed the alkylation of tetracyclo[5.3.1.02,6.04,8]undeca-9,11-diones with various aromatic systems. researchgate.netniist.res.in This reaction leads to the formation of novel aralkyl-substituted cage compounds, demonstrating an effective strategy for linking the rigid aliphatic scaffold of noriceane to planar aromatic structures. researchgate.net The reaction can yield different types of products, highlighting the rich chemistry of these systems. researchgate.net
Table 1: Friedel-Crafts Alkylation of a Cage Enone
| Reactant | Aromatic System | Catalyst | Product Type |
| Tetracyclo[5.3.1.02,6.04,8]undeca-9,11-dione | Various carbo- and heterocyclic aromatic systems | Montmorillonite K-10 | Aralkyl substituted cage compounds |
The enone functionality within noriceane derivatives can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction. niist.res.inrsc.org For example, the enone moiety of 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione readily reacts with pentafulvenes. niist.res.in This transformation results in the creation of novel polycyclic cage compounds that incorporate a pyran ring, showcasing a powerful method for constructing complex, fused ring systems. niist.res.in Furthermore, the Diels-Alder reaction of this same di-brominated cage compound with itself or with cyclopentadiene (B3395910) leads to the formation of highly caged, intricate structures. researchgate.net
Table 2: Hetero-Diels-Alder Reaction of a Noriceane Derivative
| Noriceane Derivative | Dienophile/Diene | Resulting Feature |
| 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione | Pentafulvenes | Fused pyran ring |
| 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione | Itself | Highly caged compound |
| 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione | Cyclopentadiene | New pentacyclic systems |
Transformations of Pendant Functional Groups for Further Structural Diversification
Once initial functional groups are installed on the noriceane core, they can be chemically modified to introduce a wider array of functionalities and to build more complex molecular architectures. nih.govvanderbilt.edu These transformations are essential for fine-tuning the properties of noriceane derivatives and for preparing them for specific applications. The conversion of one functional group into another, known as functional group interconversion, is a cornerstone of synthetic organic chemistry. youtube.com For instance, a halogen can be replaced by other groups through nucleophilic substitution, or an ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. These subsequent modifications of pendant functional groups open up a vast chemical space for the creation of new and potentially useful noriceane-based molecules.
Synthesis of Highly Strained Derivatives as Reactive Intermediates (e.g., 3,5-dehydronoriceane)
The inherent polycyclic structure of this compound, also known as noriceane, provides a unique framework for the synthesis of highly strained derivatives that can act as valuable reactive intermediates. Among these, 3,5-dehydronoriceane (pentacyclo[5.3.1.02,6.03,5.04,9]undecane) is a prominent example, incorporating a highly strained bicyclo[2.1.0]pentane moiety within its caged structure. oup.comresearchgate.net The generation of such strained systems opens pathways to previously inaccessible functionalized noriceane derivatives.
The synthesis of 3,5-dehydronoriceane can be achieved via an intramolecular [2+2] cycloaddition of tricyclo[5.3.1.04,9]undeca-2,5-diene, which is formed from the dehydrobromination of a mixture of endo,exo- and endo,endo-2,4-dibromohomoadamantanes. researchgate.net This strained intermediate is highly reactive, and its cyclopropane (B1198618) ring is susceptible to cleavage by electrophilic or radical-type reactions, making it a key precursor for producing 3-mono- and 3,5-difunctionalized noriceanes. oup.com
A significant strategy for the functionalization of 3,5-dehydronoriceane is through oxymetallation reactions using metal acetates such as mercury(II), thallium(III), and lead(IV) acetate (B1210297). oup.comoup.com These reactions proceed via the oxidative cleavage of the cyclopropane ring, leading to the formation of various functionalized noriceane structures.
For instance, the oxymercuration of 3,5-dehydronoriceane with mercury(II) acetate in aqueous THF, followed by reduction with sodium borohydride (B1222165), exclusively yields endo-3-noriceanol in an 80% yield. oup.comoup.com The reaction proceeds through a trans-1,3-addition organomercury intermediate, which can be isolated as endo-3-acetoxy-exo-5-(chloromercurio)noriceane. oup.com
Oxidation with lead(IV) acetate results in a mixture of diacetates. Specifically, it produces exo,exo-3,5-diacetoxynoriceane, endo,exo-3,5-diacetoxynoriceane, and endo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane. oup.com Similarly, oxidation with thallium(III) acetate also yields a combination of these diacetates, albeit in different ratios. oup.com The stereochemistry and distribution of the products suggest the involvement of a 1,3-bridged metal ion intermediate in the oxymetallation of the bicyclo[2.1.0]pentane system within the cage structure. oup.com
Furthermore, the strained σ-bonds of 3,5-dehydronoriceane can undergo rearrangement catalyzed by silver(I) ions. acs.orgacs.org This reactivity highlights the potential of using metal catalysis to manipulate these complex caged structures.
The table below summarizes the key reactive intermediates and the resulting functionalized products derived from the derivatization of this compound.
| Precursor/Intermediate | Reagents | Product(s) | Yield |
| tricyclo[5.3.1.04,9]undeca-2,5-diene | Direct photoexcitation | 3,5-dehydronoriceane | Not specified |
| 3,5-dehydronoriceane | 1. Hg(OAc)₂ in aq. THF2. NaBH₄ | endo-3-noriceanol | 80% |
| 3,5-dehydronoriceane | Pb(OAc)₄ | exo,exo-3,5-diacetoxynoriceaneendo,exo-3,5-diacetoxynoriceaneendo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane | 80% (combined) |
| 3,5-dehydronoriceane | Tl(OAc)₃ | exo,exo-3,5-diacetoxynoriceaneendo,exo-3,5-diacetoxynoriceaneendo,exo-4,5-diacetoxytetracyclo[5.3.1.02,6.03,9]undecane | 68% (combined) |
| endo-3-noricyl tosylate | NaOAc in HOAc | exo-3-acetoxynoriceaneexo-4-acetoxytetracyclo[5.3.1.02,6.03,9]undecanetetracyclo[5.3.1.02,6.03,9]undec-4-ene | 74% (acetates) |
| exo-3-noricyl tosylate | NaOAc in HOAc | exo-3-acetoxynoriceaneexo-4-acetoxytetracyclo[5.3.1.02,6.03,9]undecanetetracyclo[5.3.1.02,6.03,9]undec-4-ene | Not specified |
Advanced Structural Analysis of Tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane
The rigid polycyclic alkane, tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane, commonly known as noriceane, possesses a unique cage-like structure that has been the subject of detailed spectroscopic investigation. Its complex, three-dimensional arrangement of atoms necessitates the use of advanced analytical techniques to unequivocally confirm its structure and stereochemistry. This article delves into the application of sophisticated spectroscopic methods for the comprehensive structural elucidation of this fascinating hydrocarbon and its derivatives.
Applications in Advanced Materials Science and Organic Synthesis
Utility as Synthetic Intermediates for Complex Organic Architectures
Tetracyclo[5.3.1.02,6.04,9]undecane serves as a crucial starting point for the synthesis of a variety of intricate organic structures. Its functionalization allows for the creation of more complex polycyclic systems.
One notable application is in the synthesis of functionalized noriceanes. For instance, the oxymercuration of 3,5-dehydronoriceane, a related pentacyclic compound, followed by reduction, exclusively yields endo-3-noriceanol, a derivative of this compound. oup.comoup.com This method provides a direct route to monofunctionalized noriceanes. oup.comoup.com Further oxidation of endo-3-noriceanol produces 3-noriceanone, which can then be used to synthesize the parent noriceane. oup.com
Moreover, the oxidation of 3,5-dehydronoriceane with thallium(III) acetate (B1210297) and lead(IV) acetate leads to the formation of various diacetoxy derivatives of both noriceane and another tetracyclic system, tetracyclo[5.3.1.02,6.03,9]undecane. oup.comoup.com These reactions demonstrate the role of the bicyclo[2.1.0]pentane moiety within the cage structure in directing the functionalization. oup.com The acetolysis of endo-3-noricyl tosylate, a derivative of this compound, results in a skeletal rearrangement to produce acetoxy derivatives of a different tetracyclic undecane. oup.com This highlights the utility of these compounds in accessing diverse and complex molecular frameworks. oup.com
The synthesis of these derivatives is often confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The spectral data provides crucial information about the structure and stereochemistry of the resulting complex molecules.
Table 1: Synthesis of Functionalized Noriceanes
| Starting Material | Reagents | Major Product(s) | Yield (%) |
|---|---|---|---|
| 3,5-Dehydronoriceane | 1. Hg(OAc)₂/THF-H₂O2. NaBH₄ | endo-3-Noriceanol | 80 |
| 3,5-Dehydronoriceane | Tl(OAc)₃/AcOH | exo,exo-3,5-Diacetoxynoriceane,endo,exo-3,5-Diacetoxynoriceane,endo,exo-4,5-Diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane | 68 (combined) |
| 3,5-Dehydronoriceane | Pb(OAc)₄/AcOH | exo,exo-3,5-Diacetoxynoriceane,endo,exo-3,5-Diacetoxynoriceane,endo,exo-4,5-Diacetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane | 80 (combined) |
| endo-3-Noricyl tosylate | NaOAc/AcOH | exo-3-Acetoxynoriceane,exo-4-Acetoxytetracyclo[5.3.1.0²,⁶.0³,⁹]undecane,Tetracyclo[5.3.1.0²,⁶.0³,⁹]undec-4-ene | 95 (combined) |
Potential as Building Blocks for Novel Materials with Tailored Properties
The inherent rigidity and stability of the this compound framework make it an attractive building block for the creation of novel materials with specific, tailored properties. The compact and well-defined three-dimensional structure can impart desirable characteristics to polymers and other materials.
The use of such caged hydrocarbons can lead to materials with enhanced thermal stability, high glass transition temperatures, and specific mechanical properties. While direct applications of this compound in this area are still under exploration, the principles are well-established with similar polycyclic systems. The incorporation of these rigid units into polymer backbones can restrict chain motion, leading to materials with higher strength and stiffness.
Research into High-Energy Density Materials (based on related cage compounds)
Polycyclic hydrocarbons with high ring strain are of significant interest in the field of high-energy density materials (HEDMs). researchgate.net These compounds can store a large amount of energy in their chemical bonds, which is released upon decomposition. While this compound itself is not a primary focus for HEDMs, the study of its strained framework and the synthesis of its derivatives contribute to the broader understanding of this class of materials.
Research in HEDMs often focuses on cage-like structures due to their high density, symmetrical structure, and the potential for incorporating explosophoric groups like nitro (NO₂) groups. rsc.org The strain energy within the cage is a key factor in their energetic performance. researchgate.net For instance, compounds like octanitrocubane, which has a highly strained cubane (B1203433) core, are potent explosives. researchgate.net The synthesis and study of various caged hydrocarbons, including derivatives of this compound, provide valuable data for the design of new HEDMs with improved performance and stability. nih.govdeutscher-apotheker-verlag.de The goal is to achieve a balance between high energy content and sufficient stability to be of practical use. nih.gov
Table 2: Properties of Selected High-Energy Density Materials
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|
| RDX | - | - | - |
| CL-20 | - | - | - |
| Polynitroheteroadamantanes | > 1.85 | > 8500 | > 34 |
Contribution to Fundamental Understanding of Strained Polycyclic Systems in Materials Design
The study of this compound and its reactions provides fundamental insights into the chemistry of strained polycyclic systems. The reactivity of the strained bonds within its structure, particularly the bicyclo[2.1.0]pentane moiety, offers a window into the mechanisms of skeletal rearrangements and functionalization of caged molecules. oup.comacs.org
Empirical force-field calculations are often used to estimate the strain energies of these molecules and to predict their reactivity. oup.com For example, comparing the calculated strain energy of 3,5-dehydronoriceane with that of bicyclo[2.1.0]pentane helps to explain their differing reactivity towards certain reagents. oup.com These theoretical studies, combined with experimental results, deepen the understanding of structure-reactivity relationships in polycyclic chemistry. This knowledge is invaluable for the rational design of new materials, where the precise control of three-dimensional structure is crucial for achieving desired properties. The investigation of these systems also aids in the development of new synthetic methodologies for constructing other complex, caged architectures.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane
Current syntheses of the noriceane framework often rely on multi-step sequences involving harsh conditions, such as heating dibromohomoadamantanes in hexamethylphosphoric triamide (HMPT), or classical intramolecular cycloadditions. researchgate.net The future demands a shift towards more efficient and environmentally benign strategies.
Future research should prioritize:
Catalytic Approaches: The development of transition-metal-catalyzed C-H activation and cyclization cascades could provide direct access to the noriceane core from simpler precursors, minimizing step count and waste.
Photochemical Methods: Leveraging visible-light photoredox catalysis could enable novel intramolecular [2+2] cycloadditions under mild conditions, offering an alternative to high-energy UV-light-induced reactions. researchgate.net
Flow Chemistry: Implementing continuous flow reactors for key synthetic steps can enhance safety, improve reproducibility, and allow for the scalable production of noriceane and its derivatives.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic strategies could offer unparalleled selectivity and sustainability, although this remains a long-term and highly ambitious goal for complex non-natural cage systems.
Table 1: Comparison of Potential Future Synthetic Strategies for Noriceane
| Synthetic Strategy | Potential Catalyst/Mediator | Key Advantages | Research Focus |
|---|---|---|---|
| C-H Activation/Cyclization | Rh, Pd, or Ir complexes | High atom economy, reduced pre-functionalization | Design of ligands to control regioselectivity |
| Photoredox Catalysis | Organic dyes, Ru or Ir complexes | Mild reaction conditions, use of visible light | Substrate scope expansion, quantum yield optimization |
| Flow Chemistry | Packed-bed catalyst reactors | Scalability, improved safety, precise control | Reactor design, integration of in-line purification |
Exploration of New Reactivity Patterns and Derivatization Opportunities
The inherent strain and unique topology of the noriceane skeleton suggest a rich and largely unexplored reactivity profile. Moving beyond simple functionalizations will be key to unlocking its full potential.
Future avenues for exploration include:
Regioselective C-H Functionalization: Developing methods to selectively functionalize specific C-H bonds on the cage would provide access to a wide array of derivatives that are currently inaccessible. This would be a significant advance over radical-based halogenations which often yield complex mixtures.
Skeletal Rearrangements: Controlled, catalyst-mediated ring-opening or rearrangement reactions could transform the noriceane cage into other novel polycyclic systems. acs.org Understanding the factors that govern these transformations (e.g., acid catalysis vs. reductive cleavage researchgate.net) will be crucial.
Derivatization via Cage-Functionalized Intermediates: Using functionalized noriceane precursors, such as ketones or alkenes, allows for a broader range of chemical transformations. For example, the chemistry of related cage enones, which undergo Friedel-Crafts alkylations, demonstrates the potential for carbon-carbon bond formation. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Mechanistic Elucidation
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of complex molecules like noriceane. While early studies utilized empirical force-field calculations acs.org, modern computational methods can provide much deeper insights. nih.gov
Key areas for future computational research:
DFT for Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways can help predict the most likely sites for electrophilic or nucleophilic attack, guide the design of regioselective reactions, and elucidate complex rearrangement mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of substituted noriceanes and their interactions with biological macromolecules, such as proteins or DNA, which is vital for designing new therapeutic agents. researchgate.net
In Silico Design of Novel Cages: Computational tools can be used to design new, noriceane-based structures with specific electronic or steric properties for targeted applications in materials science or nanotechnology. mdpi.com
Interdisciplinary Applications in Emerging Fields Beyond Traditional Organic Chemistry
The unique properties of the noriceane scaffold—rigidity, defined three-dimensional structure, and lipophilicity—make it an attractive building block for a variety of advanced materials and biomedical applications.
Promising future directions include:
Medicinal Chemistry: The noriceane cage can serve as a rigid, bioisosteric replacement for phenyl rings or other common pharmacophoric groups. Its use as a scaffold, similar to related polycyclic amines investigated as neuroprotective agents researchgate.net, could lead to the development of novel drugs with improved metabolic stability and unique structure-activity relationships.
Materials Science: Incorporating noriceane units into polymer backbones could create materials with high thermal stability, low dielectric constants, and exceptional mechanical strength. They could also serve as building blocks for creating diamondoid materials or covalent organic frameworks (COFs).
Nanotechnology: Chiral noriceane derivatives hold potential for applications in spintronics. The inherent chirality and rigid structure could induce spin-selective electron transport, a phenomenon known as the Chiral-Induced Spin Selectivity (CISS) effect, which has been explored in related helical molecules. mdpi.com
Table 2: Potential Interdisciplinary Applications of Noriceane Derivatives
| Field | Application | Key Noriceane Property | Research Goal |
|---|---|---|---|
| Medicinal Chemistry | Drug Scaffolds | Rigidity, Lipophilicity | Development of CNS agents, enzyme inhibitors |
| Materials Science | High-Performance Polymers | Thermal Stability, 3D Structure | Creation of advanced plastics and composites |
| Nanotechnology | Chiral Spintronics | Chirality, Structural Rigidity | Development of molecular spin filters |
Stereocontrol and Enantioselective Synthesis in Noriceane Chemistry
Many potential applications of noriceane, particularly in pharmacology and materials science, require access to enantiomerically pure derivatives. The development of methods for stereocontrol is therefore a critical frontier.
Future research should focus on:
Asymmetric Catalysis: Designing chiral catalysts that can orchestrate enantioselective cyclizations or functionalizations on prochiral precursors to build the noriceane skeleton.
Chiral Pool Synthesis: Starting from readily available chiral natural products to construct a portion of the molecule, thereby setting the stereochemistry early in the synthetic sequence.
Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic noriceane derivative, allowing for the separation of enantiomers. Research into asymmetric reactions on related caged systems has shown that obtaining high enantiomeric purity is achievable and crucial for creating functional molecules. researchgate.net
Q & A
Q. How can researchers ensure reproducibility in synthetic procedures for tetracyclo[5.3.1.0²,⁶.0⁴,⁹]undecane amid variability in starting materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
